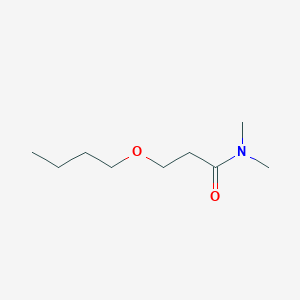

3-Butoxy-N,N-dimethylpropanamide

Vue d'ensemble

Description

3-Butoxy-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Butoxy-N,N-dimethylpropanamide (C₉H₁₉NO₂) is an organic compound belonging to the class of amides. Its structure includes a butoxy group and two dimethyl groups attached to the nitrogen atom, which may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : Approximately 173.25 g/mol

- Structural Characteristics : The presence of the butoxy group contributes to its solubility and reactivity, while the dimethyl substitutions may affect its interaction with biological targets.

Research into the mechanisms by which this compound exerts its biological effects is still ongoing. Preliminary studies suggest that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The exact pathways remain to be fully elucidated, but potential interactions include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, impacting metabolic processes.

- Receptor Modulation : It could influence receptor activity related to neurotransmission or inflammation.

Anticonvulsant Properties

One area of significant interest is the anticonvulsant potential of this compound. Related compounds have shown efficacy in seizure models, suggesting that structural modifications can enhance biological activity. For instance, studies indicate that specific modifications at the benzyl position in similar compounds lead to increased binding affinity at neuronal receptors involved in seizure activity .

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits lower toxicity compared to other solvents in its class. It has been evaluated for its safety profile, particularly regarding skin and respiratory irritation . These findings are critical for its application in pharmaceuticals and industrial settings.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table highlighting key characteristics:

| Compound Name | Molecular Formula | Biological Activity | Toxicity Profile |

|---|---|---|---|

| This compound | C₉H₁₉NO₂ | Anticonvulsant potential | Lower toxicity |

| N-Ethyl-3-methoxy-propionamide | C₈H₁₅NO₂ | Anticonvulsant | Moderate toxicity |

| N,N-Diethyl-3-methoxy-propionamide | C₉H₁₅NO₂ | Anticonvulsant | Higher toxicity |

Case Studies

- Anticonvulsant Efficacy : In a study evaluating various amide derivatives, this compound demonstrated promising results in seizure protection models. The structure-activity relationship indicated that modifications could enhance anticonvulsant effects .

- Toxicological Assessment : A comprehensive toxicity study showed that this compound had a favorable safety profile when tested against common solvents used in pharmaceuticals. This study highlighted its potential as a safer alternative for drug formulation .

Applications De Recherche Scientifique

Polymer Synthesis

One of the primary applications of 3-butoxy-N,N-dimethylpropanamide is in the synthesis of high-performance polymers. It serves as an effective solvent in the polycondensation reactions necessary for producing polyimides, which are crucial in various industries including electronics and aerospace.

- Case Study : A study demonstrated that using this compound in polymer synthesis yielded polymers with comparable or superior properties to those synthesized using traditional solvents like NMP. The study highlighted its effectiveness in achieving high molecular weights and consistent polymer characteristics .

Replacement for Harmful Solvents

Due to increasing environmental regulations and health concerns associated with traditional solvents, this compound is being explored as a safer alternative.

- Applications :

Data Tables

| Application Area | Specific Uses |

|---|---|

| Polymer Chemistry | Synthesis of polyimides |

| Coatings | Industrial coatings for enhanced durability |

| Inks | Formulation of high-performance inkjet inks |

| Adhesives | Development of strong adhesion formulations |

| Cleaners | Solvent-based cleaning products |

Analyse Des Réactions Chimiques

Role in Polymerization Reactions

3-Butoxy-N,N-dimethylpropanamide serves as a green solvent in polycondensation reactions, replacing toxic solvents like DMF or NMP .

Performance Comparison with Traditional Solvents:

| Property | This compound | DMF | NMP |

|---|---|---|---|

| Boiling Point | ~250°C | 153°C | 202°C |

| Toxicity | Low (no reproductive/neurotoxic risk) | High | Moderate |

| Polyimide Solubility | 25–30 wt% | 20–25 wt% | 15–20 wt% |

It enhances reaction rates in poly(amic acid) formation due to its high polarity and ability to stabilize charged intermediates .

Stability and Side Reactions

The compound exhibits stability under acidic and neutral conditions but undergoes hydrolysis in strongly alkaline environments .

Degradation Pathways:

-

Alkaline Hydrolysis : Cleavage of the amide bond at pH > 12, yielding butoxypropanoic acid and dimethylamine .

-

Thermal Decomposition : Above 300°C, it decomposes into CO₂ , N-methylpyrrolidone , and butylene derivatives .

Reactivity in Radical Reactions

While not directly participating in radical chain reactions, the compound stabilizes radicals in systems involving sulfur or disulfides (e.g., sodium disulfide), acting as a proton donor .

Example Radical Interaction:

This property is exploited in thioamide synthesis and polymerization catalysis .

Propriétés

IUPAC Name |

3-butoxy-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-7-12-8-6-9(11)10(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYXPOCADCXMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712310 | |

| Record name | 3-Butoxy-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845544-42-5 | |

| Record name | 3-Butoxy-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butoxy-N,N-Dimethylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.